Isomaltotriose

Übersicht

Beschreibung

Isomaltotriose is a sugar derived from enzymic hydrolyzates of the dextran from Leuconostoc mesenteroides NRRL B-512 . It is produced by the Gram-negative bacterium Azotobacter chroococcum NCIMB 8003, which employs a new glycoside hydrolase family 70 4,6-α-glucanotransferase enzyme (GtfD) to synthesize a reuteran-like polymer from maltodextrins and starch .

Synthesis Analysis

Isomaltotriose can be efficiently produced from starch using a combination of enzymes. The combination of 1,4-α-glucan 6-α-glucosyltransferase from Bacillus globisporus N75 and isopullulanase from Aspergillus brasiliensis ATCC 9642 leads to the efficient synthesis of isomaltose . Furthermore, isomaltooligosaccharides could be synthesized from starch by combining 1,4-α-glucan 6-α-glucosyltransferase from Paenibacillus sp. PP710 and isopullulanase .

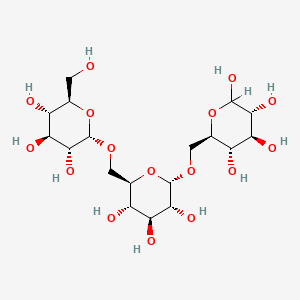

Molecular Structure Analysis

The molecular formula of Isomaltotriose is C18H32O16 . It has an average mass of 504.437 Da and a mono-isotopic mass of 504.169037 Da . Isomaltotriose is a glucose oligomer with α-D-(1,6)-linkages, including isomaltose, panose, isomaltotriose, isomaltotetraose, isomaltopentaose, nigerose, kojibiose, and higher branched oligosaccharides .

Chemical Reactions Analysis

In the initial stages of isomaltotriose production, the ring-opening reactions of γ-cyclodextrin, 6-O-glucosyl-β-cyclodextrin, 6-O-maltosyl-β-cyclodextrin and the debranching reactions of 6-O-maltooctaosyl-β-cyclodextrin are catalyzed . In the subsequent reactions, a series of maltooligosaccharides are produced .

Physical And Chemical Properties Analysis

Isomaltotriose is a solid substance . It has a density of 1.8±0.1 g/cm3, a boiling point of 952.8±65.0 °C at 760 mmHg, and a flash point of 327.7±27.8 °C . It has 16 H bond acceptors, 11 H bond donors, and 11 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

-

Biochemical Enzyme Assays and In Vitro Diagnostic Analysis

- Method : The specific method of application or experimental procedures would depend on the specific assay or diagnostic test being conducted. Generally, it involves the use of isomaltotriose as a substrate for specific enzymes such as endo-1,6-α-Dextrinase and α-Glucosidase .

- Results : The results or outcomes would depend on the specific assay or diagnostic test. In general, the interaction of the enzymes with isomaltotriose can provide valuable information about the activity and function of these enzymes .

-

Manufacturing of Isomaltooligosaccharides (IMOs)

- Application : Isomaltotriose is one of the components of Isomaltooligosaccharides (IMOs), which are used as a sweet-tasting, high-density syrup in food industries .

- Method : The manufacturing process involves enzymatic processes, wherein an α-glucosidase from Aspergillus niger catalyzes transglycosylation to the 6-OH of the accepting glucose unit, resulting in formation of new (1,6)-oligosaccharides such as isomaltose, panose, and isomaltotriose .

- Results : The result is a sweet-tasting, high-density syrup which could be spray-dried into powder form. This product is used in various food products due to its sweet taste and digestion-resistant property .

-

Production of Long-Chain Isomaltooligosaccharides

- Application : Isomaltotriose can be used in the production of long-chain isomaltooligosaccharides (IMOs) through direct fermentation of maltose .

- Method : The process involves the use of Bacillus subtilis strain AP-1, which produces α-glucosidase with transglucosidase activity. This enzyme is used to produce a series of long-chain IMOs with degree of polymerization (DP) ranging from 2 to 14 .

- Results : The result is a series of long-chain IMOs, which have potential applications in the food industry due to their digestion-resistant property .

-

Improved Synthesis of Isomaltooligosaccharides

- Application : Isomaltotriose is used in the improved synthesis of isomaltooligosaccharides (IMOs) using immobilized α-glucosidase in organic–aqueous media .

- Method : The process involves the immobilization of α-glucosidase onto an epoxy-activated resin to catalyze maltose into IMOs. The butyl acetate-aqueous biphasic system was found to significantly improve the catalytic activity of the immobilized enzyme and the yield of IMO .

- Results : The highest yield of IMO (50.83%, w/w) was obtained at pH 4.5 and 55 °C in a butyl acetate/buffer system . The immobilized enzyme particles were distributed into the organic phase after the completion of transglycosylation, which facilitates the separation and recycling use of the immobilized enzyme .

-

Natural Constituent of Honey

- Application : Isomaltose, one of the α (1,6)-linked disaccharide components of IMO, has been identified as a natural constituent of honey .

- Method : Honey is produced by bees using nectar from flowers. The bees add enzymes to the nectar that break down the sucrose into fructose and glucose. During this process, other oligosaccharides like isomaltose can be formed .

- Results : The presence of isomaltose and other oligosaccharides in honey contributes to its unique taste and nutritional properties .

-

Fermented Foods

- Application : Isomalto-oligosaccharides, including isomaltotriose, occur naturally in fermented foods, such as fermented sourdough breads and kimchi .

- Method : During the fermentation process, microorganisms like yeast and bacteria break down carbohydrates and produce a variety of byproducts, including isomalto-oligosaccharides .

- Results : The presence of isomalto-oligosaccharides in these foods can contribute to their taste, texture, and potential health benefits .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJQEBRMDXPWNX-FYHZSNTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isomaltosaccharide | |

CAS RN |

3371-50-4 | |

| Record name | O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.